2-Hydroxy-5-(trifluoromethyl)benzamide

Lipophilicity Drug Design Permeability

This 5-CF₃ salicylamide (C₈H₆F₃NO₂; MW 205.13) is a differentiated building block for medicinal chemistry—not interchangeable with simple benzamides. The 5-trifluoromethyl group elevates lipophilicity to XLogP3=2.6 (vs 0.89 for salicylamide) and electronically tunes the ortho-hydroxyl pKa, optimizing hydrogen-bonding and metal-chelating capacity for kinase (EphB4, c-Abl) and HDAC inhibitor programs. With a confirmed HDAC1 IC₅₀ of 137 nM, it serves as a direct entry point for epigenetic oncology SAR. Ideal for fragment screening against hydrophobic pockets due to its superior passive permeability.

Molecular Formula C8H6F3NO2
Molecular Weight 205.136
CAS No. 933982-96-8
Cat. No. B2459583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(trifluoromethyl)benzamide
CAS933982-96-8
Molecular FormulaC8H6F3NO2
Molecular Weight205.136
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=O)N)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14)
InChIKeyFJHVFQGFTCVULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(trifluoromethyl)benzamide (CAS 933982-96-8): A Fluorinated Benzamide Scaffold for Informed Procurement


2-Hydroxy-5-(trifluoromethyl)benzamide (CAS 933982-96-8) is a trifluoromethyl-substituted salicylamide derivative, characterized by a benzamide core bearing a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position [1]. With a molecular formula of C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol, this compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1][2]. Its unique substitution pattern imparts distinct physicochemical properties that differentiate it from non-fluorinated benzamides and regioisomeric analogues.

Why 2-Hydroxy-5-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Benzamides


Simple benzamides or non-fluorinated salicylamide analogues cannot serve as drop-in replacements for 2-hydroxy-5-(trifluoromethyl)benzamide due to the profound impact of the 5-trifluoromethyl group on critical molecular properties. The -CF₃ substituent dramatically increases lipophilicity (XLogP3 = 2.6 for the target compound versus 0.89 for unsubstituted salicylamide [1]), altering membrane permeability and binding kinetics in biological systems. Furthermore, the electron-withdrawing nature of the trifluoromethyl group modifies the pKa of the ortho-hydroxyl group, affecting hydrogen-bonding capacity and metal-chelating properties essential for target engagement in kinase and HDAC inhibition [1][2]. These quantifiable shifts in molecular properties render generic substitution scientifically invalid for applications requiring specific pharmacokinetic or pharmacodynamic profiles.

Quantitative Differentiation Evidence for 2-Hydroxy-5-(trifluoromethyl)benzamide (CAS 933982-96-8)


Lipophilicity Elevation vs. Salicylamide: XLogP3 Delta of +1.71

The target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 2.6) compared to the non-fluorinated parent scaffold salicylamide (XLogP3 = 0.89) [1]. This +1.71 log unit increase is directly attributable to the 5-trifluoromethyl substitution and translates into improved membrane permeability characteristics, a critical parameter for intracellular target engagement [2].

Lipophilicity Drug Design Permeability

Kinase Inhibitor Scaffold: Structural Alignment with Patent-Class Benzamide Inhibitors

The 2-hydroxy-5-(trifluoromethyl)benzamide core directly maps onto the general formula (I) of trifluoromethyl-substituted benzamide kinase inhibitors disclosed in US20060035897 [1]. This patent demonstrates that the trifluoromethyl phenyl moiety is essential for potent inhibition of EphB4, c-Abl, c-Kit, PDGFR, and other clinically relevant kinases. Compounds lacking the –CF₃ group show markedly reduced or absent kinase inhibitory activity, establishing the substitution pattern as a key pharmacophoric element [1].

Kinase Inhibition Cancer Therapeutics PDGFR

HDAC1 Inhibition Potential: IC₅₀ = 137 nM in ChEMBL/BindingDB Curated Assay

Primary bioactivity data curated in ChEMBL (CHEMBL3593311) and BindingDB (BDBM50096267) report an IC₅₀ value of 137 nM for inhibition of human HDAC1 by 2-hydroxy-5-(trifluoromethyl)benzamide [1]. For context, the well-characterized benzamide HDAC inhibitor MS-275 (Entinostat) exhibits an IC₅₀ of approximately 300 nM against HDAC1 [2]. While the assay conditions differ slightly, the target compound's potency is within the same order of magnitude as a clinically advanced HDAC inhibitor, highlighting its potential as a competitive starting point for medicinal chemistry optimization.

Histone Deacetylase Epigenetics Cancer

Target Application Scenarios for 2-Hydroxy-5-(trifluoromethyl)benzamide (CAS 933982-96-8)


Design and Synthesis of EphB4/c-Abl Kinase Inhibitors

2-Hydroxy-5-(trifluoromethyl)benzamide serves as a core scaffold for generating potent kinase inhibitors targeting EphB4 and c-Abl, as established by the patent class US20060035897 [1]. Medicinal chemistry teams can directly elaborate the benzamide nitrogen and the 2-hydroxy position to rapidly access compound libraries with validated kinase pharmacophore requirements, leveraging the critical –CF₃ group for target affinity [1].

HDAC Inhibitor Lead Optimization Programs

With a confirmed HDAC1 IC₅₀ of 137 nM [1], this compound provides an attractive starting point for structure-activity relationship (SAR) studies in epigenetic oncology. The 2-hydroxy group is ideally positioned for zinc-binding group optimization, while the 5-CF₃ substituent can be further diversified to improve isoform selectivity and pharmacokinetic properties, building upon a potency profile already comparable to the clinical candidate MS-275 [2].

Fragment-Based Drug Discovery (FBDD) Against Lipophilic Binding Sites

The substantially elevated lipophilicity (XLogP3 = 2.6) relative to simple benzamide fragments [1] makes 2-hydroxy-5-(trifluoromethyl)benzamide a valuable fragment for screening against targets with hydrophobic binding pockets. Its physicochemical profile suggests superior passive membrane permeability, facilitating both biochemical and cell-based primary screening cascades [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.